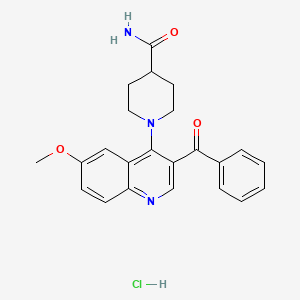

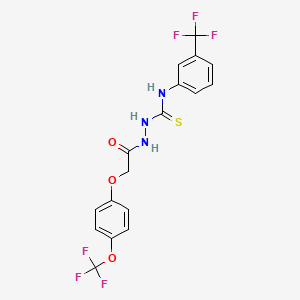

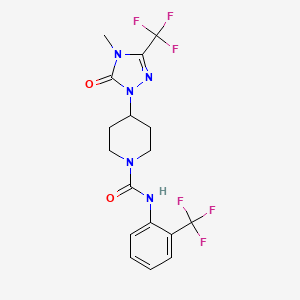

![molecular formula C22H33N3O2S B2490058 N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide CAS No. 1008077-91-5](/img/structure/B2490058.png)

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related adamantyl compounds often involves multi-step reactions, including cyclocondensation and microwave-assisted methods. A study by Göktaş et al. (2012) utilized a microwave-assisted three-component one-pot cyclocondensation method for synthesizing adamantyl-substituted carboxamide derivatives, demonstrating the efficiency of modern synthetic techniques in creating complex molecules with potential antiviral activity (Göktaş et al., 2012).

Molecular Structure Analysis

The molecular structure of adamantyl-substituted compounds is characterized by the adamantane core, known for its stability and three-dimensional conformation. This core structure, combined with functional groups such as thiazole and carboxamide, contributes to the compound's potential biological activity. Studies employing crystallography and quantum theory atoms-in-molecules (QTAIM) analysis provide insights into the molecular interactions and stability of such compounds (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantyl-substituted compounds participate in various chemical reactions, including cycloadditions and condensations, to form complex heterocyclic structures. These reactions are facilitated by the presence of multiple reactive sites on the adamantyl moiety and the attached functional groups, allowing for the synthesis of diverse chemical entities with significant biological activities (Mlosto? et al., 1998).

Physical Properties Analysis

The physical properties of adamantyl-substituted compounds, such as solubility, melting point, and crystallinity, are influenced by the adamantane core and the nature of the functional groups attached to it. These properties are critical for the compound's application in various fields, including material science and pharmaceuticals. Studies focusing on the crystal structure and physicochemical properties help in understanding the compound's behavior in different environments (Domagała et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of adamantyl-substituted compounds, are central to their application in synthesis and potential biological activity. The unique structure of the adamantyl moiety contributes to the stability of these compounds, making them suitable candidates for further functionalization and exploration of their biological activities (Baimuratov et al., 2021).

Applications De Recherche Scientifique

Antiviral Activity

Adamantyl derivatives have shown potential in antiviral applications. One study demonstrated the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety, showing significant inhibitory effects against influenza A and B viruses, acting as fusion inhibitors (Göktaş et al., 2012).

Molecular Recognition

Adamantane-based compounds have been used in molecular recognition studies. One research demonstrated 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane's ability to consistently form one-dimensional motifs, showing its adaptability in molecular assemblies (Karle et al., 1997).

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing various heterocyclic systems based on adamantane, including pyrrolines, pyrroles, and thiophene. These studies explore the potential of adamantyl-containing heterocyclic systems in various chemical applications (Baimuratov et al., 2021).

Neuroprotective Agents

Heterocyclic adamantane amines have been synthesized as potential neuroprotective agents. These compounds show activity against N-methyl-d-aspartate receptors and possess antioxidant properties, indicating their potential in neuroprotection (Joubert et al., 2011).

Antimicrobial Activity

Adamantane derivatives have been explored for their antimicrobial properties. For instance, novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles showed significant activity against Gram-positive bacteria and pathogenic fungi (Kadi et al., 2007).

Polymer Synthesis

Adamantane-containing polyamide-imides were synthesized, demonstrating unique properties like high glass transition temperatures and thermal stability, making them suitable for advanced material applications (Liaw et al., 2001).

Orientations Futures

Research on unsaturated adamantane derivatives, including those with double bonds, continues to be promising. These compounds have applications in various fields, such as materials science, pharmaceuticals, and high-energy fuels. Further studies should explore novel synthetic methods and potential applications .

Propriétés

IUPAC Name |

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O2S/c26-19(17-4-2-1-3-5-17)24-18(20(27)25-21-23-6-7-28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h14-18H,1-13H2,(H,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRBFQUKWVQMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(C(=O)NC2=NCCS2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

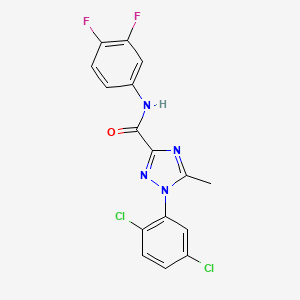

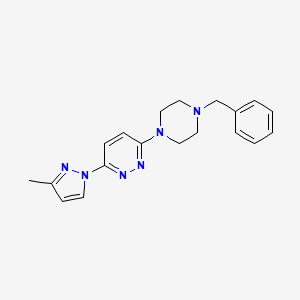

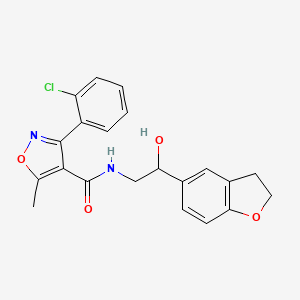

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)

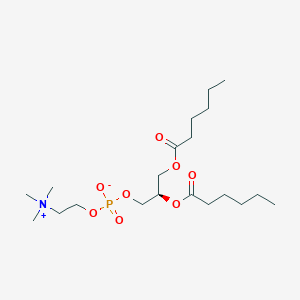

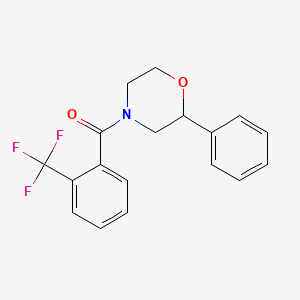

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)

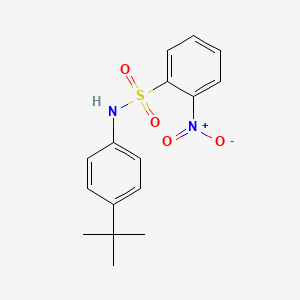

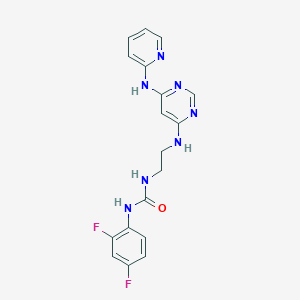

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)